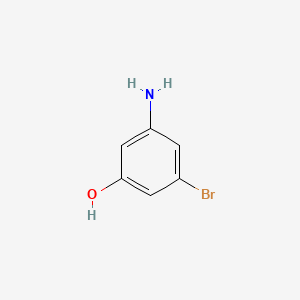

![molecular formula C14H13N5O2S B2582436 Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 868970-38-1](/img/structure/B2582436.png)

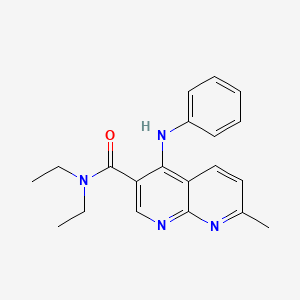

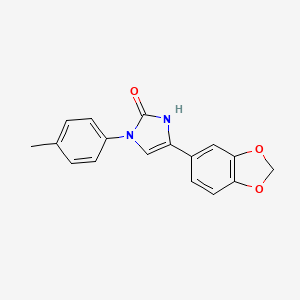

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of triazolopyridazine . Compounds with this structure are often studied for their potential biochemical potency .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various laboratory tests. Without specific studies, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

Cardiovascular Agents : Research into cardiovascular pharmacology has led to the synthesis of compounds with promising coronary vasodilating and antihypertensive activities. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, including those fused to pyridine and pyridazine systems, have been identified as potential cardiovascular agents due to their potency in coronary vasodilation and antihypertensive effects (Sato et al., 1980).

Cancer Immunotherapeutic/Antifibrotic Agents : The development of selective inhibitors for TGF-β type I receptor kinase, such as EW-7197, showcases the compound's role in cancer immunotherapy and antifibrotic treatments. This is attributed to its high potency, selectivity, and oral bioavailability, positioning it as a valuable agent in the management of cancer and fibrosis (Jin et al., 2014).

Antimicrobial Activity : Novel thiazolopyrimidines and their derivatives, including triazolo and triazinopyrimidines, have been synthesized and evaluated for antimicrobial activity. Some compounds displayed significant antimicrobial properties, although none showed appreciable antitumor activity (Said et al., 2004).

Synthetic Methodologies

Desulfurative Cyclization : A novel approach involving T3P–DMSO mediated desulfurative cyclization has been developed for the efficient synthesis of imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, highlighting a versatile method with mild conditions and high yields (Ramesha et al., 2016).

Metal-Free Synthesis : The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates an innovative method for constructing biologically significant skeletons with efficiency and simplicity (Zheng et al., 2014).

Mécanisme D'action

Target of Action

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that interacts with specific targets in the body. These kinases play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of cancer cell proliferation .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular functions. Similar compounds have shown to inhibit the activity of c-Met/VEGFR-2 kinases, thereby disrupting the signaling pathways that promote cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation .

Biochemical Pathways

This compound likely affects several biochemical pathways due to its potential inhibitory effects on c-Met/VEGFR-2 kinases . The inhibition of these kinases disrupts the signaling pathways that regulate cell growth and survival, leading to the suppression of cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its overall behavior in the body.

Result of Action

The result of the action of this compound is likely the suppression of cancer cell proliferation due to its potential inhibitory effects on c-Met/VEGFR-2 kinases . By inhibiting these kinases, the compound disrupts the signaling pathways that regulate cell growth and survival .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9(14(20)21-2)22-12-4-3-11-16-17-13(19(11)18-12)10-5-7-15-8-6-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSRXNNSWRHOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

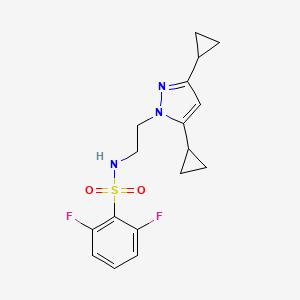

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2582358.png)

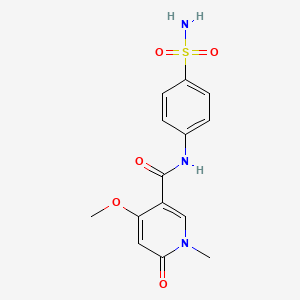

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)

![5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2582369.png)

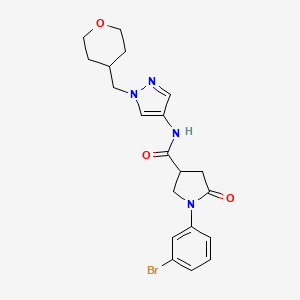

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2582374.png)

![3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2582376.png)